5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one
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Overview
Description
5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ethyl isocyanate under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-acetyl-4-aminopyrimidines: These compounds are structurally similar and can be used as precursors in the synthesis of 5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one.
Pyrido[2,3-d]pyrimidin-5-one: Another class of pyrimidine derivatives with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-butyl-2-ethylimino-6-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h9H,4-7H2,1-3H3,(H,12,14,15) |
InChI Key |
ACRJJMIRPWGXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=NC(=NCC)NC1=O)C |
Origin of Product |
United States |
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